allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Overview
Description
Allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an allyl group attached to the 6-position of a nicotinic acid moiety, which is further functionalized with a 1H-1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Allyl Group: The allyl group can be introduced through an allylation reaction, where an allyl halide reacts with a suitable nucleophile.
Coupling with Nicotinic Acid: The final step involves coupling the triazole derivative with nicotinic acid or its ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides, allyl alcohols, and other oxygenated derivatives.
Reduction: Dihydrotriazoles and partially reduced triazole derivatives.
Substitution: Allyl-substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole itself, 1,2,4-triazolyl benzoic acid, and other triazole-functionalized molecules.
Nicotinic Acid Derivatives: Compounds like nicotinamide, nicotinic acid esters, and other nicotinic acid-based molecules.
Uniqueness
Allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is unique due to the combination of its allyl group, triazole ring, and nicotinic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other triazole or nicotinic acid derivatives. For example, the presence of the allyl group may enhance its reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
prop-2-enyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-2-5-17-11(16)9-3-4-10(13-6-9)15-8-12-7-14-15/h2-4,6-8H,1,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVXZILJTXOHJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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